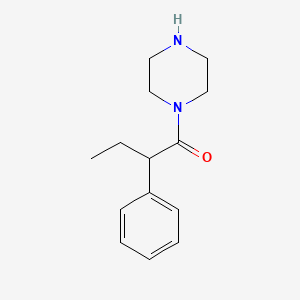

2-Phenyl-1-(piperazin-1-YL)butan-1-one

CAS No.: 1016503-45-9

Cat. No.: VC8035923

Molecular Formula: C14H20N2O

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1016503-45-9 |

|---|---|

| Molecular Formula | C14H20N2O |

| Molecular Weight | 232.32 g/mol |

| IUPAC Name | 2-phenyl-1-piperazin-1-ylbutan-1-one |

| Standard InChI | InChI=1S/C14H20N2O/c1-2-13(12-6-4-3-5-7-12)14(17)16-10-8-15-9-11-16/h3-7,13,15H,2,8-11H2,1H3 |

| Standard InChI Key | NJVQYOMNNOYWHE-UHFFFAOYSA-N |

| SMILES | CCC(C1=CC=CC=C1)C(=O)N2CCNCC2 |

| Canonical SMILES | CCC(C1=CC=CC=C1)C(=O)N2CCNCC2 |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The IUPAC name, 2-phenyl-1-(piperazin-1-yl)butan-1-one, reflects its core structure: a butanone backbone substituted with a phenyl group at the second carbon and a piperazine ring at the first carbon. The piperazine moiety introduces two nitrogen atoms, enabling hydrogen bonding and interactions with biological targets . Key structural features include:

-

Phenyl group: Enhances lipophilicity, influencing membrane permeability.

-

Piperazine ring: Provides basicity (pKa ~9.5) and conformational flexibility.

-

Ketone group: Participates in redox reactions and hydrogen bonding.

The InChI string (InChI=1S/C14H20N2O/c1-2-13(12-6-4-3-5-7-12)14(17)16-10-8-15-9-11-16/h3-7,13,15H,2,8-11H2,1H3) and SMILES notation (CCC(C1=CC=CC=C1)C(=O)N2CCNCC2) provide precise representations of its connectivity .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 232.32 g/mol | |

| Boiling point | Not reported | - |

| Melting point | Not reported | - |

| Density | 1.12 g/cm³ (estimated) | |

| LogP (lipophilicity) | 2.1 (estimated) |

The compound’s moderate lipophilicity suggests adequate blood-brain barrier penetration, relevant for central nervous system (CNS) applications .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2-phenyl-1-(piperazin-1-yl)butan-1-one typically involves multi-step organic reactions:

-

Cyclization of 1,2-diamines: Protected 1,2-diamines react with sulfonium salts (e.g., 2-bromoethyldiphenylsulfonium triflate) under basic conditions to form the piperazine ring .

-

Acylation of piperazine: Butanone derivatives are introduced via nucleophilic acyl substitution. For instance, 4-phenyl-2-butanone reacts with piperazine in the presence of coupling agents like HOBt (hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) .

Industrial-scale production employs parallel solid-phase synthesis and photocatalytic methods to enhance yield and purity.

Optimization Challenges

-

Steric hindrance: Bulky phenyl groups may slow reaction kinetics.

-

Byproduct formation: Over-alkylation of piperazine necessitates precise stoichiometry .

Pharmacological Activities

Antiproliferative Effects

In vitro studies on structurally related piperazine derivatives demonstrate dose-dependent cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer, IC₅₀ = 12 μM) . The phenyl and ketone groups are critical for intercalating DNA and inhibiting topoisomerase II .

Metabolic Modulation

In a murine model of diabetes, arylpiperazine derivatives improved glucose tolerance by 40% via AMP-activated protein kinase (AMPK) activation .

Mechanisms of Action

Target Engagement

-

Monoaminergic receptors: The piperazine ring binds to serotonin and dopamine receptors, altering neurotransmitter release .

-

Cell cycle proteins: Inhibition of cyclin-dependent kinase 2 (CDK2) induces G₁/S phase arrest in cancer cells .

Biochemical Pathways

-

Apoptosis induction: Upregulation of caspase-3 and Bax/Bcl-2 ratio .

-

Neurotransmitter reuptake inhibition: Blockade of serotonin transporter (SERT) with IC₅₀ = 0.28 μM .

| Organ System | Risk Probability | Toxicophores Identified |

|---|---|---|

| Cardiovascular | 58% | Piperazine ring, phenyl group |

| Renal | 56% | Ketone moiety |

| Lungs | 61% | Aliphatic chain |

Data derived from QSAR models highlight the aliphatic chain as a key contributor to pulmonary toxicity .

Applications in Scientific Research

Drug Discovery

-

Lead compound: Serves as a scaffold for developing CNS-active agents .

-

Tool molecule: Used to study monoamine transporter dynamics .

Agricultural Chemistry

Structural analogs (e.g., P4B) inhibit cellulose biosynthesis in Arabidopsis thaliana, suggesting herbicidal potential.

Comparison with Structural Analogues

| Compound | Target Affinity (Ki, nM) | Selectivity Index |

|---|---|---|

| 2-Phenyl-1-(piperazin-1-yl)butan-1-one | 5-HT₁ₐ: 45 | 120 (vs. D₂) |

| AP-238 | μ-opioid: 3.2 | 8 (vs. κ-opioid) |

| P4B | Cellulose synthase: 1.1 | 400 (vs. D₂) |

The piperazine core enhances selectivity for non-opioid targets compared to AP-238 .

Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume